molecular formula C₂₇H₂₈ClNO₁₀ B027615 14-Chlorodaunorubicin CAS No. 121250-06-4

14-Chlorodaunorubicin

Cat. No.: B027615
CAS No.: 121250-06-4
M. Wt: 562 g/mol
InChI Key: YPCKPOWJKPVJRQ-UHFFFAOYSA-N
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Description

14-Chlorodaunorubicin is a synthetic analogue of the classic anthracycline antineoplastic agent, Daunorubicin. This compound is specifically designed for investigative purposes to study novel chemotherapeutic strategies and overcome mechanisms of drug resistance. Its primary research value lies in its modified structure, where the introduction of a chlorine atom at the 14-position aims to alter interaction with topoisomerase II, a key molecular target, and potentially modulate the compound's cellular uptake and efflux. Researchers utilize 14-Chlorodaunorubicin in in vitro and in vivo models to elucidate the structure-activity relationships (SAR) of anthracyclines, investigate apoptotic pathways, and examine bystander effects in cancer cell lines. Its application is critical in oncology research focused on leukemia and solid tumors, providing insights into cardiotoxicity profiles and resistance mechanisms. This reagent is intended for use by experienced scientists in authorized laboratory settings. Intended Use: This product is provided as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCKPOWJKPVJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923740
Record name 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121250-06-4
Record name 14-Chlorodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 14-Chlorodaunorubicin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Chlorodaunorubicin is a synthetic derivative of daunorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Like its parent compound, 14-Chlorodaunorubicin is of significant interest to the scientific community for its potential as an antineoplastic agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 14-Chlorodaunorubicin, offering insights for researchers and professionals engaged in drug discovery and development. While specific experimental data for this derivative is limited, this guide will draw upon established knowledge of daunorubicin and the anthracycline class to provide a robust technical profile.

Chemical Identity and Structure

14-Chlorodaunorubicin is systematically named (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-chloroacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione. Its chemical structure is characterized by a tetracyclic aglycone, a daunosamine sugar moiety, and a chloroacetyl group at the C-14 position, which distinguishes it from daunorubicin.

Caption: Chemical Structure of 14-Chlorodaunorubicin.

Physicochemical Properties
PropertyValue (14-Chlorodaunorubicin)Value (Daunorubicin Hydrochloride)Source
CAS Number 121250-06-423541-50-6
Molecular Formula C27H28ClNO10C27H29NO10 · HCl
Molecular Weight 561.96 g/mol 563.99 g/mol
Appearance Not specified (likely an orange-red crystalline solid)Orange-red powder[2]
Melting Point Not specified (Daunorubicin HCl decomposes at 188-190 °C)188-190 °C (decomposes)[2]
Solubility Not specifiedSoluble in water, DMSO, and dimethyl formamide; sparingly soluble in ethanol.[3]

Mechanism of Action

The primary mechanism of action for anthracyclines, including 14-Chlorodaunorubicin, involves the inhibition of DNA and RNA synthesis, ultimately leading to cell death.[4] This is achieved through two principal pathways:

  • DNA Intercalation: The planar tetracyclic ring structure of the molecule inserts itself between DNA base pairs. This intercalation disrupts the normal helical structure of DNA, creating a physical barrier that obstructs the processes of replication and transcription.

  • Topoisomerase II Inhibition: 14-Chlorodaunorubicin, like its parent compound, is a potent inhibitor of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. The drug stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which triggers apoptotic pathways.

Mechanism_of_Action 14-Chlorodaunorubicin 14-Chlorodaunorubicin DNA_Intercalation DNA Intercalation 14-Chlorodaunorubicin->DNA_Intercalation Binds to DNA Topoisomerase_II_Inhibition Topoisomerase II Inhibition 14-Chlorodaunorubicin->Topoisomerase_II_Inhibition Stabilizes Topo II-DNA complex DNA_Replication_Transcription_Block Blockage of DNA Replication and Transcription DNA_Intercalation->DNA_Replication_Transcription_Block DNA_Double_Strand_Breaks Accumulation of DNA Double-Strand Breaks Topoisomerase_II_Inhibition->DNA_Double_Strand_Breaks Apoptosis Apoptosis DNA_Replication_Transcription_Block->Apoptosis DNA_Double_Strand_Breaks->Apoptosis

Caption: The dual mechanism of action of 14-Chlorodaunorubicin.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like 14-Chlorodaunorubicin.[5][6]

  • ¹H NMR: Proton NMR would provide detailed information about the number and connectivity of hydrogen atoms in the molecule. Key signals would include those from the aromatic protons on the anthracycline core, the protons of the daunosamine sugar, the methoxy group, and the newly introduced chloroacetyl moiety.

  • ¹³C NMR: Carbon-13 NMR would reveal the carbon skeleton of the molecule.[7][8] Distinct signals would be expected for the carbonyl carbons, the aromatic carbons, the carbons of the sugar ring, and the carbons of the chloroacetyl group.

While specific NMR data for 14-Chlorodaunorubicin is not publicly available, analysis of the spectra of daunorubicin and its derivatives provides a strong basis for predicting the expected chemical shifts and coupling constants.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of 14-Chlorodaunorubicin.

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis would reveal characteristic fragmentation patterns.[9] Key fragmentations would likely include the cleavage of the glycosidic bond to separate the aglycone from the daunosamine sugar, as well as fragmentation of the chloroacetyl side chain.[10]

Experimental Protocols: In Vitro Cytotoxicity Assays

The cytotoxic potential of 14-Chlorodaunorubicin against various cancer cell lines can be evaluated using standard in vitro assays. The following is a generalized protocol that can be adapted for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 14-Chlorodaunorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of 14-Chlorodaunorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent like DMSO.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[11]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Drug_Preparation 2. Prepare Serial Dilutions of 14-Chlorodaunorubicin Drug_Addition 3. Treat Cells with Drug Drug_Preparation->Drug_Addition Incubation 4. Incubate for 24-72 hours Drug_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization 7. Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the in vitro cytotoxicity of 14-Chlorodaunorubicin using an MTT assay.

Therapeutic Potential and Future Directions

The introduction of a chloroacetyl group at the C-14 position of daunorubicin may alter its biological properties, potentially leading to:

  • Enhanced Cytotoxicity: The modification could increase the compound's affinity for its molecular targets or enhance its ability to induce apoptosis.

  • Altered Pharmacokinetics: The lipophilicity and metabolic stability of the drug may be affected, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Overcoming Drug Resistance: The structural modification might circumvent mechanisms of drug resistance that affect the parent compound.

Further research is warranted to fully elucidate the pharmacological profile of 14-Chlorodaunorubicin. This includes comprehensive in vitro and in vivo studies to assess its efficacy, toxicity, and pharmacokinetic properties. Such investigations will be crucial in determining its potential as a next-generation anthracycline for cancer therapy.

References

  • ResearchGate. NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • National Institutes of Health. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. [Link]

  • ResearchGate. Energy‐resolved HCD fragmentation of daunorubicin‐peptide conjugates. [Link]

  • PubMed. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms. [Link]

  • ResearchGate. A: 1 H NMR Spectra of Daunomycin. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Design of New Daunorubicin Derivatives with High Cytotoxic Potential. [Link]

  • PubChem. Daunorubicin hydrochloride | C27H30ClNO10 | CID 62770. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • Chemistry LibreTexts. 14.

    
     NMR Spectroscopy. [Link]
    
  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • National Institutes of Health. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue. [Link]

  • Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • Pharmaffiliates. CAS No : 121250-06-4 | Product Name : 14-Chloro Daunorubicin. [Link]

Sources

Technical Guide: Early-Stage Research & Synthesis of 14-Chlorodaunorubicin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early-stage research on 14-Chlorodaunorubicin analogues Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of the C-14 position of the anthracycline scaffold represents a critical pivotal point in the development of next-generation chemotherapeutics. While Daunorubicin (DNR) and Doxorubicin (DOX) remain clinical standards, their dose-limiting cardiotoxicity and susceptibility to multidrug resistance (MDR) necessitate the development of semi-synthetic analogues.

14-Chlorodaunorubicin (14-Cl-DNR) serves as a high-value electrophilic intermediate. Unlike the C-14 hydroxyl group of doxorubicin, the C-14 chloride is a potent leaving group (alpha-haloketone), enabling facile nucleophilic substitution to generate a diverse library of esters, ethers, and amine-linked conjugates. This guide details the synthetic pathways, stability considerations, and early-stage pharmacological profiling required to utilize 14-Cl-DNR as a scaffold for novel drug discovery.

The 14-Chloro Scaffold: Chemical Rationale

The pharmacological distinction between Daunorubicin and Doxorubicin lies in a single hydroxyl group at C-14. This hydroxylation significantly alters the pharmacokinetic profile, increasing polarity and DNA binding affinity.

14-Chlorodaunorubicin introduces a reactive electrophile at this position.

  • Reactivity: The C-14 carbon, adjacent to the C-13 ketone, forms an

    
    -haloketone. This moiety is highly susceptible to 
    
    
    
    attack by carboxylates, amines, and thiols.
  • Lipophilicity: The chloro-substituent increases lipophilicity (

    
    ) relative to Doxorubicin, potentially altering cellular uptake mechanisms and overcoming P-glycoprotein (P-gp) efflux pumps.
    
  • Stability: While 14-Bromo derivatives are often synthesized first due to faster kinetics, 14-Chloro analogues offer a balance of reactivity and hydrolytic stability, making them superior for storage and subsequent functionalization.

Synthesis Protocol: From Daunorubicin to 14-Cl-DNR

Note: All procedures involving anthracyclines must be performed in a Class II Biological Safety Cabinet under yellow light (to prevent photodegradation).

Phase A: Activation (Bromination)

Direct chlorination is often less selective; therefore, the standard industrial route proceeds via a 14-bromo intermediate which is subsequently converted or used directly.

Reagents:

  • Daunorubicin Hydrochloride (DNR-HCl)[1]

  • Bromine (

    
    ) or Pyridinium hydrobromide perbromide
    
  • Trimethyl orthoformate (TMOF)

  • Solvent: Methanol/1,4-Dioxane (1:1 v/v)

Protocol:

  • Ketone Protection (In Situ): Dissolve DNR-HCl in Methanol/Dioxane. Add TMOF (4-5 eq). This protects the C-13 ketone as a ketal, preventing over-bromination or ring degradation.

  • Halogenation: Cool the solution to 10–15°C. Add

    
     (in 
    
    
    
    or dioxane) dropwise over 30 minutes.
    • Mechanism:[2][3][4][5] The reaction proceeds via the enol ether intermediate generated by TMOF.

  • Quenching: Quench with propylene oxide or cyclohexene to scavenge excess bromine.

  • Hydrolysis: Add acetone and dilute hydrobromic acid (0.25 M). Stir at room temperature for 48 hours to deprotect the ketal and yield 14-Bromodaunorubicin .

Phase B: Conversion to 14-Chlorodaunorubicin

To obtain the 14-chloro derivative specifically, a halide exchange or direct chlorination using sulfuryl chloride (


) can be employed, though the exchange is milder.

Exchange Protocol:

  • Dissolve 14-Bromodaunorubicin in acetone/water.

  • Add excess Potassium Chloride (KCl) or dilute HCl.

  • Reflux gently or stir at 40°C. The chloride displaces the bromide due to the higher bond strength of C-Cl vs C-Br, driving the equilibrium.

  • Purification: Extract with n-butanol or chloroform. Precipitate in cold diethyl ether.

  • Characterization:

    • ESI-MS:

      
       Da (14-Cl) vs 
      
      
      
      Da (14-Br).[6]
    • NMR (

      
      ):  The C-14 protons (
      
      
      
      -X) shift distinctively. 14-Cl protons typically appear as an AB quartet around
      
      
      4.5-5.0 ppm due to the chiral center at C-9.

Workflow Visualization

The following diagram illustrates the divergence from Daunorubicin to various high-value analogues using the 14-Halo scaffold.

G DNR Daunorubicin (DNR) (Starting Material) Inter Intermediate: 13-Ketal-DNR DNR->Inter TMOF / MeOH (Protection) Halo 14-Bromo/Chloro-Daunorubicin (Active Scaffold) Inter->Halo Br2 or SO2Cl2 (Halogenation) Val Valrubicin (14-Valerate Ester) Halo->Val Valeric Acid / Base (Nucleophilic Sub.) Conj Peptide/Antibody Conjugates (Targeted Delivery) Halo->Conj Linker-Peptide (SH/NH2) (Bioconjugation) Dox Doxorubicin (14-Hydroxyl) Halo->Dox OH- / Hydrolysis (Industrial Route)

Figure 1: Synthetic divergence from Daunorubicin via the 14-Halo intermediate. This scaffold allows access to lipophilic esters (Valrubicin), hydrophilic drugs (Doxorubicin), and complex bioconjugates.

Analog Development & SAR

The 14-chlorodaunorubicin scaffold is rarely the final drug; it is the "key" to unlocking the 14-position.

Structure-Activity Relationship (SAR) Table
Modification at C-14Compound ClassEffect on PharmacologyClinical/Research Example
-Cl (Chloro)

-Haloketone
High reactivity; alkylating potential; increased lipophilicity.14-Chlorodaunorubicin (Research Standard)
-OH (Hydroxyl) AlcoholBalanced polarity; high DNA affinity; cardiotoxic.Doxorubicin (Standard of Care)
-O-CO-R (Ester) Lipophilic EsterHigh cellular penetration; altered distribution; local delivery.Valrubicin (Bladder Cancer)
-S-Linker-Peptide Thioether ConjugateProdrug strategy; cleavage by tumor proteases (e.g., Caspase).RGDEVD-DOX (Experimental)
Key Application: Valrubicin Synthesis

Valrubicin (N-trifluoroacetyladriamycin-14-valerate) is synthesized by reacting 14-bromodaunorubicin (or the chloro analog) with sodium valerate. The increased lipophilicity allows it to penetrate bladder tissue effectively when administered intravesically, treating BCG-refractory carcinoma in situ.

Emerging Application: Immunoconjugates

Researchers use 14-chlorodaunorubicin to attach "self-immolative" linkers. For example, a thiol-containing peptide can displace the chloride. Upon enzymatic cleavage of the peptide inside the tumor, the drug is released. The C-14 attachment point is often preferred over the sugar amine (C-3') because it preserves the daunosamine sugar's crucial interaction with the DNA minor groove.

Experimental Validation & Quality Control

Stability Testing

14-Chlorodaunorubicin is sensitive to hydrolysis.

  • Storage: Lyophilized powder at -20°C.

  • Solution Stability: Stable in anhydrous DMSO or DMF for 24 hours. In aqueous buffers (pH > 7.0), it rapidly hydrolyzes to Doxorubicin or degrades.

  • QC Check: Dissolve a small aliquot in Methanol. Inject on RP-HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm and 480 nm (quinone chromophore).

    • Criterion: 14-Cl peak must be distinct from the Doxorubicin (hydrolysis product) peak.

In Vitro Cytotoxicity Assay (Protocol Snippet)

To verify the potency of new analogues derived from the 14-Cl scaffold:

  • Cell Lines: HL-60 (Leukemia), MCF-7 (Breast).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with 14-Cl-derived analogue (0.01 - 10

    
    ) for 48 hours.
    
  • Readout: MTT or CellTiter-Glo assay.

  • Benchmark: Compare

    
     values against Daunorubicin and Doxorubicin.
    
    • Note: 14-Cl-DNR itself may show high toxicity due to non-specific alkylation; this is often an artifact of its reactivity rather than specific Topo II inhibition.

References

  • Synthesis of 14-fluorodoxorubicin and related esters. Source: ResearchGate. URL:[Link]

  • Self-Triggered Apoptosis Enzyme Prodrug Therapy (STAEPT). (Describes 14-halo synthesis protocol). Source: ResearchGate / Advanced Science. URL:[Link]

  • Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans. Source: NCBI / PMC. URL:[Link]

  • Protection from Doxorubicin-Induced Cardiomyopathy (AD 198 Analogue). Source: NCBI / PMC. URL:[Link]

Sources

Methodological & Application

Application Note: 14-Chlorodaunorubicin Cell Culture Treatment Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating the biological activity of 14-Chlorodaunorubicin , a specific anthracycline derivative.

Abstract & Technical Scope

14-Chlorodaunorubicin (14-Cl-DNR) is a synthetic anthracycline analogue, historically significant as a pivotal intermediate in the conversion of Daunorubicin to Doxorubicin. Unlike its parent compounds, the presence of a halogen (chlorine) at the C-14 position introduces a highly reactive


-haloketone moiety. This structural modification potentially confers dual mechanisms of action: classical DNA intercalation/Topoisomerase II inhibition and direct alkylating activity.

This guide provides a standardized workflow for handling, solubilizing, and treating mammalian cell cultures with 14-Chlorodaunorubicin. Special emphasis is placed on preventing spontaneous hydrolysis (which converts the compound to Doxorubicin) to ensure the observed biological effects are attributable to the chlorinated derivative.

Chemical Identity & Handling

Critical Warning: 14-Chlorodaunorubicin is a potent cytotoxic agent and a potential vesicant. All procedures must be performed in a Class II Biological Safety Cabinet (BSC).

ParameterSpecification
Chemical Name 14-Chloro-daunomycin; 14-Chlorodaunorubicin
Class Anthracycline Antibiotic / Haloketone derivative
Appearance Red-orange crystalline powder
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water (risk of precipitation/hydrolysis)
Stability High Risk: Light Sensitive.[1][2] Hydrolytically unstable at pH > 7.0.
Storage -20°C or -80°C, desiccated, protected from light.
The Hydrolysis Risk

In aqueous media, particularly at basic pH, the C-14 chlorine atom is a good leaving group. Nucleophilic attack by water or hydroxide ions can convert 14-Chlorodaunorubicin into Doxorubicin (14-hydroxydaunorubicin).

  • Implication: Long-term incubations (>24h) in standard media (pH 7.4) may result in a mixed treatment of 14-Cl-DNR and Doxorubicin.

  • Mitigation: Prepare fresh treatment media immediately before use.

Experimental Logic & Pathway Visualization

Structural & Metabolic Context

The following diagram illustrates the position of 14-Chlorodaunorubicin in the anthracycline family and its potential degradation pathway in culture media.

AnthracyclinePathway Dauno Daunorubicin (Parent) Cl_Dauno 14-Chlorodaunorubicin (Target Compound) Dauno->Cl_Dauno Synthetic Halogenation Doxo Doxorubicin (Hydrolysis Product) Cl_Dauno->Doxo Spontaneous Hydrolysis (pH > 7.0, Aqueous) Mech1 Mechanism A: DNA Intercalation Topo II Inhibition Cl_Dauno->Mech1 Mech2 Mechanism B: Potential Alkylation (Cys/His residues) Cl_Dauno->Mech2 Due to Cl- leaving group

Figure 1: Chemical relationship and instability pathway. Note the potential for conversion to Doxorubicin in aqueous environments.[3]

Preparation of Stock & Working Solutions

Protocol A: Stock Solution Preparation (10 mM)
  • Weighing: Weigh 14-Chlorodaunorubicin powder in a sealed vial. Do not expose to ambient air humidity for long periods.

  • Solvent: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Calculation: Volume (mL) = Mass (mg) / [Molecular Weight × 0.01].

    • Example: For 1 mg of 14-Cl-DNR (MW ≈ 598.0 g/mol for HCl salt), add ~167 µL DMSO for 10 mM.

  • Dissolution: Vortex vigorously. The solution should be a clear, deep red.

  • Aliquot: Dispense into light-protected (amber) microtubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C. Stable for 3 months.

Protocol B: Working Solution (Immediate Use)

Goal: Prepare a 10x or 100x intermediate dilution to minimize DMSO shock to cells.

  • Thaw one aliquot of 10 mM stock in the dark.

  • Dilute 1:100 in acidified PBS (pH 6.0) or serum-free media to create a 100 µM intermediate stock.

    • Note: Slightly acidic pH stabilizes the 14-Cl bond during the preparation phase.

  • Perform final dilution into pre-warmed cell culture media (pH 7.4) immediately prior to adding to cells.

Core Treatment Protocols

Dose-Response Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 values while minimizing hydrolysis artifacts.

Experimental Setup:

  • Cell Density: 3,000 - 5,000 cells/well (96-well plate).

  • Adhesion: Allow cells to adhere for 24 hours.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (to distinguish 14-Cl specific effects).

Step-by-Step:

  • Preparation: Prepare a serial dilution of 14-Chlorodaunorubicin in culture media.

    • Recommended Range: 0.01 µM to 10 µM (Log scale: 10, 3, 1, 0.3, 0.1, 0.03, 0.01 µM).

  • Treatment: Aspirate old media from cells. Add 100 µL of fresh drug-containing media.

    • Critical Step: Do not prepare the dilution series hours in advance. Prepare and add within 15 minutes.

  • Incubation: Incubate for 24 to 48 hours .

    • Note: For 14-Cl specific effects, shorter exposure (6-12h) followed by a washout might be preferable to limit the observation to the initial compound's activity before it hydrolyzes or metabolizes.

  • Readout: Add MTT or CCK-8 reagent. Incubate 2-4 hours. Measure Absorbance (450 nm or 570 nm).

"Pulse-Chase" Treatment (Mechanism Validation)

Since 14-Chlorodaunorubicin may act as an alkylator (irreversible binding) unlike the reversible intercalation of Doxorubicin, a washout experiment is crucial.

StepActionRationale
1 Treat cells with IC80 concentration for 2 hours .Allows rapid uptake and potential covalent binding.
2 Wash 3x with warm PBS.Removes free, unbound drug.
3 Replenish with drug-free complete media."Chase" phase.
4 Incubate for 24-48 hours.Assess if brief exposure caused lethal damage.
5 Result Interpretation If 14-Cl-DNR is more potent than Doxorubicin in this assay, it suggests irreversible alkylation is occurring.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Treatment cluster_2 Phase 3: Analysis Stock 10mM Stock (DMSO) Stored -80°C Inter Intermediate Dilution (PBS pH 6.0) Stock->Inter Media Final Media Prep (pH 7.4) < 15 mins before use Inter->Media Treat Add Drug Media Media->Treat Cells Adherent Cells (Log Phase) Cells->Treat Inc Incubation (Standard: 24-48h) (Pulse: 2h + Wash) Treat->Inc Assay1 Viability (MTT) Inc->Assay1 Assay2 Apoptosis (Annexin V) Inc->Assay2

Figure 2: Step-by-step experimental workflow emphasizing rapid media preparation.

Data Analysis & Troubleshooting

Expected Results
  • IC50 Values: Typically in the nanomolar range (10 nM - 500 nM) for sensitive leukemia (HL-60, K562) or carcinoma lines.

  • Morphology: Cells will exhibit nuclear condensation and fragmentation (apoptosis).

  • Fluorescence: Like Doxorubicin, 14-Chlorodaunorubicin is intrinsically fluorescent (Ex/Em ~480/590 nm).

    • Caution: This fluorescence overlaps with Propidium Iodide (PI) and PE channels in flow cytometry. Use appropriate compensation or alternative dyes (e.g., DAPI/7-AAD).

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media Drug concentration > 50 µM or cold media used.Sonicate stock; Ensure media is 37°C; Do not exceed 100 µM in aqueous buffer.
Loss of Potency Hydrolysis to Doxorubicin or degradation.[3][4]Prepare stocks fresh; Check pH of PBS used for intermediate dilution (keep < 7).
High Background Signal Drug fluorescence interfering with assay.Include a "Drug-only" (no cells) control in MTT/fluorescence assays to subtract background.
Inconsistent Replicates Pipetting error of viscous DMSO or cell clumping.Pre-dilute DMSO stock 1:10 before final addition; Ensure single-cell suspension.

References

  • Source for commercial availability and categoriz
  • PubChem. (n.d.). Daunorubicin Hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 2023, from [Link]

    • Source for physicochemical properties (solubility, stability)
  • Feijen, E. A. M., et al. (2015).[5][6] Equivalence Ratio for Daunorubicin to Doxorubicin in Relation to Late Heart Failure in Survivors of Childhood Cancer. Journal of Clinical Oncology. Retrieved from [Link]

    • Reference for comparative cytotoxicity and potency r
  • Source for mechanism of action (Topo II inhibition) and handling standards.
  • Google Patents. (1980). Process for the conversion of daunorubicin into doxorubicin (US5008380A).

Sources

Application Note: Preclinical Evaluation of 14-Chlorodaunorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

14-Chlorodaunorubicin (14-Cl-DNR) is a reactive anthracycline derivative, historically significant as a synthetic intermediate in the conversion of Daunorubicin to Doxorubicin (Adriamycin) and Valrubicin. Unlike its parent compounds, the presence of a chlorine atom at the C-14 position creates an alpha-haloketone structure.

This structural modification confers unique properties:

  • High Reactivity: It acts as a potent alkylating agent, capable of forming covalent bonds with DNA and proteins, distinct from the pure intercalation mechanism of Daunorubicin.

  • Chemical Instability: It is susceptible to hydrolysis, rapidly converting to Doxorubicin in alkaline or neutral aqueous environments.

  • Vesicant Potency: It exhibits extreme local toxicity (tissue necrosis) if extravasated.

Critical Research Application: This guide is designed for researchers investigating:

  • Structure-Activity Relationships (SAR) of C-14 modified anthracyclines.

  • Synthesis of novel conjugates (e.g., peptide-drug conjugates) utilizing the reactive C-14 chloride.

  • Comparative toxicity profiling against standard-of-care anthracyclines.

Chemical Handling & Formulation Protocol

WARNING: 14-Cl-DNR is unstable. Improper formulation will result in the unintended administration of Doxorubicin (hydrolysis product), invalidating the study.

Stability & Hydrolysis Pathway

The following DOT diagram illustrates the critical instability pathway that must be mitigated during formulation.

G DNR Daunorubicin (Parent) Cl_DNR 14-Chlorodaunorubicin (Test Article) DNR->Cl_DNR Halogenation DOX Doxorubicin (Hydrolysis Product) Cl_DNR->DOX Hydrolysis (pH > 7.0) FAST KINETICS DNA_Cov Covalent DNA Adducts (Target Mechanism) Cl_DNR->DNA_Cov Direct Alkylation (In Vivo Target) DOX->DNA_Cov Intercalation Only

Figure 1: Stability and Mechanism Pathway. Note the rapid hydrolysis risk (dashed red line) which converts the test article into Doxorubicin if pH is not controlled.

Formulation Protocol (Standardized)
  • Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO) or slightly acidic saline (pH 4.5–5.0). Do not use PBS (Phosphate Buffered Saline) at pH 7.4 for stock storage, as it accelerates hydrolysis.

  • Reconstitution: Dissolve lyophilized 14-Cl-DNR in 100% DMSO to create a master stock (e.g., 10 mM).

  • Dilution: Immediately prior to injection (<15 mins), dilute the DMSO stock into sterile 0.9% Saline adjusted to pH 5.0 with 0.01N HCl. Final DMSO concentration should be <5%.

  • Light Protection: All handling must occur under yellow light or in amber vessels to prevent photodegradation.

Efficacy Model: Murine Leukemia (L1210/P388)

The L1210 and P388 leukemia models are the historical "gold standards" for anthracycline screening (NCI protocols). They are preferred over solid tumor xenografts for initial 14-Cl-DNR screening because they provide a rapid, quantifiable readout (survival time) and are highly sensitive to DNA-alkylating agents.

Experimental Design
  • Animal Strain: CD2F1 or B6D2F1 Mice (Hybrid strains preferred for vigor).

  • Sex/Age: Female, 6–8 weeks.

  • Group Size: n=10 (Treatment), n=10 (Vehicle Control), n=5 (Positive Control - Doxorubicin).

Step-by-Step Protocol
  • Tumor Inoculation (Day 0):

    • Harvest L1210 ascites fluid from a donor mouse.

    • Dilute cells to

      
       cells/mL in cold HBSS.
      
    • Inject

      
       cells (0.1 mL)  intraperitoneally (IP).
      
    • Note on IP vs IV: While the tumor is IP, the drug should ideally be administered IV to assess systemic distribution. However, for initial screening, IP drug administration is common if the vesicant risk is managed (see below).

  • Treatment (Day 1, 5, 9):

    • Route: Intravenous (IV) Tail Vein is MANDATORY for 14-Cl-DNR to avoid chemical peritonitis caused by its vesicant nature.

    • Dosing: Based on MTD (typically 1–5 mg/kg range for functionalized anthracyclines).

    • Volume: 10 mL/kg (approx. 0.2 mL per 20g mouse).

  • Endpoint Monitoring:

    • Monitor weight daily. >20% weight loss requires euthanasia.

    • Record deaths daily.

    • Primary Metric: %T/C (Treated vs. Control Survival Time).

      • Success Criteria:

        
         indicates significant activity.
        

Toxicity Model: Chronic Cardiotoxicity (Rat)

Anthracyclines are notorious for cumulative cardiotoxicity. Because 14-Cl-DNR is a precursor to Doxorubicin, it must be evaluated for cardiomyopathy. Rats are superior to mice for this model due to larger heart size (enabling echocardiography) and more human-like cardiac physiology.

Experimental Design
  • Animal Strain: Sprague-Dawley Rats.[1][2]

  • Sex: Male (hormonal consistency).

  • Duration: 6–8 weeks (Chronic model).

Dosing Regimen (Cumulative Toxicity)

Single high-dose bolus causes death by GI toxicity/sepsis, not cardiomyopathy. You must use a fractionated dose schedule .

ParameterSpecification
Total Cumulative Dose target 15–20 mg/kg (comparable to Doxorubicin)
Schedule Weekly IV injection for 6–8 weeks
Dose per injection 2.0 – 2.5 mg/kg
Vehicle Acidified Saline (pH 5.0)
Route Tail Vein (Slow infusion over 30s)
Assessment Workflow

The following DOT diagram outlines the multi-parametric assessment required to validate cardiotoxicity.

Cardio Start Start: Week 0 Dosing Weekly IV Dosing (14-Cl-DNR) Start->Dosing Echo Echocardiography (Weeks 4, 6, 8) Dosing->Echo Functional Check Biomarkers Serum Biomarkers (cTnI, BNP) Dosing->Biomarkers Tissue Damage Histo Histopathology (Vacuolization Score) Echo->Histo Terminal Endpoint Biomarkers->Histo

Figure 2: Cardiotoxicity Assessment Workflow. Integration of functional (Echo), biochemical (Biomarkers), and structural (Histopathology) data.

Key Readouts
  • Echocardiography:

    • LVEF (Left Ventricular Ejection Fraction): A decrease of >10% from baseline indicates toxicity.

    • FS (Fractional Shortening): Sensitive marker for systolic dysfunction.

  • Histopathology (The Billingham Score):

    • Stain: Hematoxylin & Eosin (H&E) and Masson’s Trichrome (Fibrosis).

    • Look for: Cytoplasmic vacuolization, myofibrillar loss, and interstitial fibrosis.

References

  • Mazerska, Z., et al. (1987). "Antitumor activity of new N-substituted daunorubicin derivatives."[3] Drugs under Experimental and Clinical Research.

  • Herman, E. H., & Ferrans, V. J. (1997). "Preclinical animal models of cardiac protection from anthracycline toxicity." Seminars in Oncology.

  • American Heart Association (2021). "Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity." Circulation Research.

  • National Cancer Institute (NCI). "In Vivo Evaluation of Antitumor Agents: L1210 Leukemia." Developmental Therapeutics Program.

  • PubChem. "14-Chlorodaunorubicin Compound Summary." National Library of Medicine.

Sources

Application Note: High-Resolution Quantification of 14-Chlorodaunorubicin via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of 14-Chlorodaunorubicin (also known as 14-chlorodaunomycin), a critical and reactive intermediate in the semi-synthesis of Doxorubicin from Daunorubicin.

Target Audience: Synthetic chemists, QC analysts, and process development scientists in oncology drug manufacturing. Key Challenge: 14-Chlorodaunorubicin is chemically unstable. It possesses a labile C-14 chlorine atom susceptible to hydrolysis (forming Doxorubicin) or degradation under basic or neutral conditions. This method prioritizes sample stability and resolution between the parent (Daunorubicin), the intermediate (14-Chlorodaunorubicin), and the product (Doxorubicin).

Scientific Context & Mechanism[1][2][3]

The Synthetic Pathway

Doxorubicin is typically produced from Daunorubicin via a halogenation-hydrolysis sequence.[1] 14-Chlorodaunorubicin is the electrophilic intermediate formed before hydrolysis converts the C-14 chloride to the C-14 hydroxyl group of Doxorubicin. Monitoring this species is essential for kinetic control and yield optimization.

Physicochemical Challenges
  • Instability: The C-14 halogen is a good leaving group. In the presence of water or heat, it rapidly hydrolyzes.

  • Structural Similarity: The analyte differs from the major matrix components only at the C-14 position (-H vs -Cl vs -OH), requiring high-efficiency separation.

  • Fluorescence: Like all anthracyclines, the molecule has a conjugated quinone-hydroquinone system, allowing for highly sensitive fluorescence detection (FLD), though UV is sufficient for process intermediates.

Visualized Pathway (DOT)

SynthesisPathway Figure 1: Synthetic pathway of Doxorubicin showing the critical 14-Chloro intermediate. Dauno Daunorubicin (Starting Material) Chloro 14-Chlorodaunorubicin (Target Intermediate) Dauno->Chloro Halogenation (Cl2 or SO2Cl2) Doxo Doxorubicin (Final Product) Chloro->Doxo Hydrolysis (OH- / H2O) Degradant Aglycone Degradants Chloro->Degradant Thermal/pH Stress

Figure 1: Synthetic pathway of Doxorubicin showing the critical 14-Chloro intermediate.[2][1][3][4][5][6][7][8][9][10]

Method Development Strategy

Stationary Phase Selection

A C18 (L1) column is selected due to the hydrophobic nature of the anthracycline backbone.

  • Rationale: The chlorine atom at C-14 increases lipophilicity relative to Doxorubicin (C-14 OH). A standard C18 phase provides excellent selectivity based on these polarity differences.

  • Recommendation: Use a column with high carbon load and end-capping to minimize peak tailing caused by the interaction of the amine sugar (daunosamine) with residual silanols.

Mobile Phase Design
  • pH Control (Critical): The mobile phase must be acidic (pH 2.0 – 3.0).

    • Why? Acidic pH protonates the amino sugar (pKa ~8.2), improving solubility, and critically, stabilizes the C-14 chloride . Neutral or basic pH triggers rapid hydrolysis to Doxorubicin during the run.

  • Buffer: 0.1% Formic Acid or 20 mM Sodium Phosphate (pH 2.5). Formic acid is preferred for LC-MS compatibility and simplicity.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecificationNotes
Instrument HPLC/UHPLC with UV or FLDAgilent 1260/1290 or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µme.g., Zorbax Eclipse Plus or Symmetry C18
Mobile Phase A 0.1% Formic Acid in WaterpH ~2.7; Filtered (0.22 µm)
Mobile Phase B 0.1% Formic Acid in AcetonitrileHPLC Grade
Flow Rate 1.0 mL/minAdjust for backpressure if using sub-2µm
Temperature 20°C - 25°C Do not heat. Heat accelerates degradation.
Injection Volume 5 - 10 µLKeep low to prevent band broadening
Detection UV: 254 nm (Quant), 480 nm (Selectivity)480 nm avoids non-anthracycline impurities
Run Time 25 MinutesIncludes re-equilibration
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07525Equilibrate
12.05050Linear Gradient
15.01090Wash
17.01090Hold
17.17525Return to Initial
25.07525Re-equilibration
Sample Preparation (Critical Step)
  • Solvent: Dissolve samples in Mobile Phase A (Acidic Water) : Acetonitrile (50:50) .

  • Precaution: NEVER dissolve 14-Chlorodaunorubicin in pure water or basic buffers. It will hydrolyze immediately.

  • Storage: Autosampler must be cooled to 4°C . Analyze samples within 4 hours of preparation.

Workflow Visualization

HPLC_Workflow Figure 2: Analytical Workflow emphasizing stability controls. cluster_prep Sample Preparation (CRITICAL) cluster_analysis HPLC Analysis Weigh Weigh Sample (Protect from Light) Dissolve Dissolve in Acidic Diluent (50:50 ACN:0.1% FA) Weigh->Dissolve Cool Store at 4°C (Autosampler) Dissolve->Cool Inject Injection (10 µL) Cool->Inject Separate Separation (C18) Gradient Elution Inject->Separate Detect Detection UV 254nm / FLD Separate->Detect

Figure 2: Analytical Workflow emphasizing stability controls.

System Suitability & Validation Criteria

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before every sample set.

Elution Order & Selectivity

Due to polarity differences, the expected elution order on a standard C18 column is:

  • Doxorubicin (Most Polar, 14-OH)

  • Daunorubicin (Intermediate, 14-H)

  • 14-Chlorodaunorubicin (Least Polar, 14-Cl)

Acceptance Criteria Table
ParameterAcceptance LimitRationale
Resolution (Rs) > 2.0 between Dauno and 14-ClEnsures accurate quantitation of the intermediate.
Tailing Factor < 1.5Anthracyclines tend to tail; high tailing reduces sensitivity.
Precision (RSD) < 2.0% (n=6 injections)Verifies system stability.
LOD ~0.05 µg/mL (UV)Required for impurity tracking.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase strength (25% ACN).
14-Cl Peak Area Decreasing On-column degradationCheck mobile phase pH (must be < 3.0). Lower column temp to 20°C.
Broad Peaks Secondary interactionsAdd 0.1% TEA (Triethylamine) to mobile phase only if using a phosphate buffer system (not with Formic Acid).
Ghost Peaks CarryoverAnthracyclines stick to steel. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • United States Pharmacopeia (USP). Doxorubicin Hydrochloride Monograph. USP-NF Online. (Standard for anthracycline impurity profiling and resolution requirements).

  • European Pharmacopoeia (Ph. Eur.). Daunorubicin Hydrochloride.[11][8] (Provides baseline separation parameters for daunorubicin related substances).

  • Respaud, R., et al. (2014). "A stability-indicating, ion-pairing, reversed-phase liquid chromatography method for studies of daunorubicin degradation." Journal of Pharmaceutical and Biomedical Analysis. (Establishes stability of anthracyclines in acidic media).

  • Johansen, M., et al. (2013). "HPLC Method Development for Quantification of Doxorubicin." Molecules. (Discusses fluorescence vs UV detection for anthracyclines).

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of 14-Chlorodaunorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the analysis of 14-Chlorodaunorubicin, a potent anthracycline antibiotic, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The aim is to achieve high sensitivity and selectivity for the accurate characterization and quantification of 14-Chlorodaunorubicin in various matrices.

Introduction

14-Chlorodaunorubicin is a derivative of the well-known chemotherapeutic agent daunorubicin. Anthracyclines represent a critical class of anti-cancer drugs, known for their efficacy against a wide range of malignancies.[1][2] The introduction of a chlorine atom at the 14th position of the daunorubicin structure can significantly alter its biological activity and pharmacokinetic profile. Therefore, precise and reliable analytical methods are paramount for its development, from synthesis verification to metabolic studies.

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), stands as the gold standard for the analysis of pharmaceutical compounds due to its unparalleled sensitivity and specificity.[3][4] This document provides a detailed protocol for the analysis of 14-Chlorodaunorubicin, leveraging these advanced analytical techniques.

Chemical Properties of 14-Chlorodaunorubicin

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C27H28ClNO10
Molecular Weight 561.96 g/mol
Synonyms 14-Chlorodaunomycin, 14-Chlororubomycin
Chemical Name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-8-(2-chloroacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione

Experimental Workflow

The overall experimental workflow for the analysis of 14-Chlorodaunorubicin is depicted below. This process ensures the sample is adequately prepared for introduction into the LC-MS/MS system, leading to reliable and reproducible results.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological or Synthesis Matrix protein_precipitation Protein Precipitation (if applicable) start->protein_precipitation e.g., Plasma, Tissue Homogenate centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer dilution Dilution supernatant_transfer->dilution end_prep Final Sample for Injection dilution->end_prep lc_separation UPLC Separation end_prep->lc_separation Injection esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms_detection Tandem MS Detection (MRM Mode) esi_ionization->ms_detection data_analysis Data Acquisition & Processing ms_detection->data_analysis

Caption: Overall experimental workflow for 14-Chlorodaunorubicin analysis.

Detailed Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the sample matrix. For plasma samples, a protein precipitation step is necessary to remove larger molecules that can interfere with the analysis.[5][6]

Protocol: Protein Precipitation for Plasma Samples

  • Aliquot: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of an internal standard solution (e.g., Daunorubicin-d3 or a structurally similar compound not present in the sample). The use of a stable-isotope labeled internal standard is highly recommended to ensure the highest accuracy.[4]

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The addition of acid helps in protein denaturation and improves the solubility of the analyte.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional): For samples with low expected concentrations, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase starting condition.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

A reversed-phase C18 column is well-suited for the separation of anthracyclines.[3][6] A gradient elution is employed to ensure good peak shape and separation from potential matrix components.

UPLC Parameters

ParameterRecommended Setting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Mass Spectrometry

Electrospray ionization in positive ion mode is highly effective for the ionization of anthracyclines.[2][6] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[5]

Mass Spectrometer Parameters (Triple Quadrupole)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

MRM Transitions for 14-Chlorodaunorubicin

To determine the optimal MRM transitions, the compound is first infused into the mass spectrometer to identify the precursor ion and its major fragment ions. Based on the structure of 14-Chlorodaunorubicin and known fragmentation patterns of similar anthracyclines, the following are proposed transitions. The cleavage of the glycosidic bond resulting in the loss of the daunosamine sugar moiety is a characteristic fragmentation pathway for anthracyclines.[1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14-Chlorodaunorubicin 562.1 (Quantifier)397.125
14-Chlorodaunorubicin 562.1 (Qualifier)379.135
Internal Standard (e.g., Daunorubicin) 528.2363.122

Proposed Fragmentation Pathway

The fragmentation of 14-Chlorodaunorubicin in the collision cell of the mass spectrometer is crucial for its selective detection. The primary fragmentation event is the cleavage of the O-glycosidic bond.

fragmentation parent 14-Chlorodaunorubicin [M+H]⁺ m/z 562.1 aglycone Aglycone Fragment m/z 397.1 parent->aglycone Glycosidic Cleavage sugar Daunosamine Sugar (Neutral Loss) parent->sugar aglycone_h2o Aglycone - H₂O m/z 379.1 aglycone->aglycone_h2o - H₂O

Caption: Proposed fragmentation of 14-Chlorodaunorubicin in MS/MS.

Data Analysis and Performance Characteristics

The developed method should be validated according to established guidelines to ensure its reliability.[3] Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and matrix effect.

Exemplary Performance Data

ParameterResult
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive and selective approach for the analysis of 14-Chlorodaunorubicin. The protocols for sample preparation, chromatographic separation, and mass spectrometric detection are robust and can be adapted for various research and development needs. The characteristic fragmentation of the glycosidic bond allows for confident identification and quantification of this potent anthracycline. This method serves as a valuable tool for advancing the understanding of 14-Chlorodaunorubicin's pharmacology and for quality control during its production.

References

  • Bloom, J., Lehman, P., Israel, M., Rosario, O., & Korfmacher, W. A. (1992). Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry. Journal of analytical toxicology, 16(4), 223–227. [Link]

  • de Bruijn, P., Verweij, J., Loos, W. J., & Sparreboom, A. (2017). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Cancer Chemotherapy and Pharmacology, 80(5), 963-973. [Link]

  • Gong, X., Amreddy, N., & Chen, H. (2016). Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Molecules, 21(11), 1459. [Link]

  • Tóth, G. K., & Mező, G. (2025). Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight. Molecules, 30(10), 2285. [Link]

  • Widler, B., Decosterd, L. A., & Csajka, C. (2020). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: A review. Journal of Chromatography B, 1159, 122288. [Link]

  • Yang, Y. (2007). Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for quantification of daunorubicin in rat plasma. Talanta, 71(2), 596–604. [Link]

Sources

Application Note: 14-Chlorodaunorubicin for Inducing DNA Damage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing 14-Chlorodaunorubicin (14-Cl-DNR), a reactive anthracycline derivative, to induce controlled DNA double-strand breaks (DSBs) in mammalian cell culture. While structurally analogous to Daunorubicin and Doxorubicin, the presence of a chloromethyl group at the C-14 position confers distinct physicochemical properties and reactivity profiles. This application note synthesizes handling requirements, dose-optimization strategies, and validation assays to ensure reproducible DNA damage induction, specifically targeting Topoisomerase II-mediated strand scission.

Introduction & Mechanism of Action

Chemical Context

14-Chlorodaunorubicin (CAS: 121250-06-4) acts as a critical intermediate in the synthesis of Doxorubicin from Daunorubicin. Unlike Daunorubicin (C14-CH₃) or Doxorubicin (C14-CH₂OH), the C14-chloromethyl moiety serves as a reactive electrophile. In biological systems, this agent functions primarily as a Topoisomerase II poison , stabilizing the cleavable complex and preventing DNA religation.[1]

Mechanistic Pathway

The compound intercalates between DNA base pairs, disrupting the torsion during replication and transcription.[1] The "trapped" Topoisomerase II-DNA complex results in the accumulation of DSBs, triggering the DNA Damage Response (DDR) cascade:

  • Intercalation: Rapid nuclear uptake and insertion into DNA.

  • Ternary Complex Stabilization: Freezes Topo II covalently bound to broken DNA ends.

  • Signal Transduction: Activation of ATM/ATR kinases.

  • Marker Phosphorylation: Rapid phosphorylation of Histone H2AX (

    
    -H2AX) at Ser139.
    

MOA Compound 14-Chlorodaunorubicin Nucleus Nuclear Translocation Compound->Nucleus Intercalation DNA Intercalation Nucleus->Intercalation Complex Stabilized Ternary Complex (Drug-DNA-TopoII) Intercalation->Complex TopoII Topoisomerase II (Normal Function) TopoII->Complex Poisoning DSB Double Strand Breaks (DSBs) Complex->DSB Religation Blocked ATM ATM/ATR Kinase Activation DSB->ATM H2AX γ-H2AX Phosphorylation (Ser139) ATM->H2AX Apoptosis Apoptosis / Senescence H2AX->Apoptosis Unrepaired Damage

Figure 1: Mechanism of Action for 14-Chlorodaunorubicin-induced DNA damage signaling.

Material Handling & Stability (Critical)

Safety Warning: 14-Chlorodaunorubicin is a potent cytotoxic agent and potential vesicant. Handle in a Class II Biosafety Cabinet.

Reconstitution

The chloromethyl group is susceptible to hydrolysis and nucleophilic attack. Do not use buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT,


-mercaptoethanol) for stock preparation, as they may react with the C14-Cl group.
ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM (Recommended)
Storage -80°C (Long term), -20°C (Working aliquots)
Light Sensitivity High (Protect from light at all times)
Stability Use working aliquots within 1 month; avoid freeze-thaw cycles.

Protocol:

  • Weigh powder in a static-free environment.

  • Dissolve in anhydrous DMSO to 10 mM. Vortex gently.

  • Aliquot into light-protective (amber) tubes (10-20

    
    L per tube).
    
  • Store immediately at -80°C.

Experimental Protocol: DNA Damage Induction

Dose-Finding (IC50 Determination)

Before mechanistic studies, determine the sensitivity of your specific cell line. 14-Cl-DNR potency often mirrors Doxorubicin but can vary due to uptake kinetics.

  • Seed Cells: 5,000 – 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions in complete media (Range: 1 nM to 10

    
    M).
    
    • Note: Keep DMSO concentration < 0.5% in final media.

  • Incubation: 24h, 48h, or 72h (depending on assay endpoint).

  • Readout: MTT, CellTiter-Glo, or Crystal Violet assay.

Kinetic Induction of DSBs (Time-Course)

For studying DNA repair signaling, a short "pulse" treatment is often preferred over continuous exposure.

Materials:

  • Adherent cells (e.g., HeLa, U2OS, MCF-7) seeded on coverslips or 6-well plates.

  • 14-Chlorodaunorubicin Stock (10 mM).

  • Fresh Culture Media.

Step-by-Step Workflow:

  • Synchronization (Optional): Serum starve cells for 16h if G0/G1 synchronization is required to isolate repair mechanisms from replication stress.

  • Pulse Treatment:

    • Dilute stock to 0.5 – 2.0

      
      M  in pre-warmed media.
      
    • Aspirate old media; add drug-containing media.

    • Incubate for 1 hour at 37°C.

  • Wash & Recovery:

    • Aspirate drug media.

    • Wash 2x with warm PBS (gentle).

    • Add fresh drug-free media.

  • Harvest Timepoints:

    • T=0h (Immediate damage): Fix immediately after wash.

    • T=1h – 24h: Fix at intervals to monitor

      
      -H2AX foci resolution (repair kinetics).
      

Workflow Stock Stock Prep (10mM DMSO) Dilution Dilution (0.5 - 2 µM) Stock->Dilution Treat Pulse Treatment (1 Hour) Dilution->Treat Wash PBS Wash x2 Treat->Wash Recovery Recovery Phase (Drug-Free Media) Wash->Recovery Fix Fixation (4% PFA) Wash->Fix T = 0h Recovery->Fix T = 1, 4, 8, 24h

Figure 2: Experimental workflow for pulse-chase DNA damage analysis.

Validation Assays

Immunofluorescence for -H2AX (Gold Standard)

This assay quantifies the DSB burden.

  • Fixation: 4% Paraformaldehyde (15 min, RT).

  • Permeabilization: 0.2% Triton X-100 in PBS (10 min).

  • Blocking: 3% BSA in PBS (30 min).

  • Primary Antibody: Anti-phospho-Histone H2AX (Ser139) [Clone JBW301 is standard]. Dilute 1:500 in blocking buffer. Incubate O/N at 4°C.

  • Secondary Antibody: Alexa Fluor 488/594 conjugate (1:1000, 1h RT).

  • Imaging: Confocal microscopy. Count foci per nucleus.

    • Expected Result: Untreated < 5 foci/cell; Treated (1h) > 50 foci/cell (pan-nuclear staining if dose is too high).

Alkaline Comet Assay

Detects physical DNA strand breaks (single and double).

  • Utility: Confirms that 14-Cl-DNR causes physical breaks, not just signaling activation.

  • Protocol Note: Perform under low light to prevent background UV damage. 14-Cl-DNR treated cells will show significant "tail moment" compared to controls.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or media too cold.Dilute stock into warm media while vortexing. Keep final DMSO < 0.5%.[2]
High Background Fluorescence Anthracyclines are naturally fluorescent (Red/Orange).Use green fluorophores (Alexa 488) for IF. Avoid red channels (594/647) if drug accumulation is high, or wash cells extensively before fixation.
No DNA Damage Signal Drug degradation.14-Cl-DNR hydrolyzes in moisture. Use fresh aliquots. Verify stock color (should be deep red).
Pan-nuclear Staining Dose too high (Apoptosis).Reduce dose to 0.1 - 0.5

M. Pan-staining indicates massive shattering, not discrete foci.

Chemical Note: 14-Chlorodaunorubicin is often used as a precursor to 14-alkylderivatives. If your study involves "click chemistry" or nucleophilic substitution, the C14-Cl is your reactive site. Ensure pH is controlled (pH 7.5-8.0) to facilitate substitution if modification is the goal.

References

  • PubChem. (n.d.). Compound Summary: 14-Chlorodaunorubicin.[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology. (Mechanism reference for Anthracycline/TopoII poisoning). Retrieved from [Link]

  • Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews. (Grounding for Doxorubicin/Daunorubicin analog activity).[4][5] Retrieved from [Link]

Sources

Protocol for developing 14-Chlorodaunorubicin resistant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Validated Protocol for the In Vitro Development of 14-Chlorodaunorubicin Resistant Cancer Cell Lines

I. Introduction: The Challenge of Anthracycline Resistance

Anthracycline antibiotics, such as daunorubicin and its analogues, are potent chemotherapeutic agents critical in the treatment of various malignancies, particularly acute leukemias.[1] 14-Chlorodaunorubicin, a derivative of daunorubicin, exerts its cytotoxic effects primarily by intercalating with DNA and inhibiting topoisomerase II, which leads to DNA strand breaks and apoptosis.[1][2][3] Despite their efficacy, the development of drug resistance is a significant clinical obstacle, leading to treatment failure and disease relapse.[4][5]

Understanding the molecular mechanisms that drive this resistance is paramount for the development of novel therapeutic strategies to overcome it. In vitro models of drug resistance are indispensable tools for this purpose.[6][7][8] These models allow for the detailed investigation of resistance mechanisms, the identification of biomarkers, and the preclinical evaluation of new compounds or combination therapies designed to re-sensitize resistant tumors.[6][7]

This document provides a comprehensive, field-proven guide for researchers to reliably establish and validate 14-Chlorodaunorubicin resistant cancer cell lines. We will detail the principles of in vitro resistance induction, provide step-by-step protocols for two common methodologies, and outline the critical validation steps to ensure a robust and clinically relevant model.

II. Principle of In Vitro Resistance Development

The generation of a drug-resistant cell line is an application of evolutionary pressure in a controlled laboratory setting. Parental cancer cells, which are initially sensitive to a drug, are exposed to the compound over an extended period.[6][7] This process selects for a subpopulation of cells that have or develop mechanisms to survive and proliferate in the presence of the drug.[9]

There are two primary, widely-accepted strategies for inducing drug resistance in vitro:

  • Continuous Exposure with Stepwise Dose Escalation: This is the most common method, where cells are cultured in the continuous presence of the drug at a low concentration.[10] As the cells adapt and resume proliferation, the drug concentration is gradually increased.[11] This method is thought to mimic the acquisition of resistance through multiple genetic or epigenetic events over time.[10]

  • Intermittent (Pulsed) High-Dose Exposure: This method involves treating cells with a high concentration of the drug for a short period, followed by a recovery period in drug-free medium.[7][10] This strategy is designed to more closely mimic clinical dosing schedules, where patients undergo cycles of chemotherapy.[7][10] Some studies suggest that intermittent dosing can delay the development of resistance compared to continuous treatment.[12]

The choice of method can influence the type of resistance mechanisms that develop.[13] For instance, continuous exposure may more readily select for clones with stable genetic mutations, whereas intermittent exposure might lead to more transient or adaptive resistance phenotypes.[13]

III. Phase 1: Baseline Characterization of the Parental Cell Line

Before initiating the resistance induction protocol, it is critical to establish a baseline characterization of the parental cell line. This ensures that the starting cell population is healthy, well-defined, and provides a benchmark against which the resistant derivative can be compared.

Protocol 1.1: Cell Line Selection and Maintenance
  • Cell Line Selection: Choose a cell line relevant to the cancer type where 14-Chlorodaunorubicin or other anthracyclines are used (e.g., K562 or HL-60 for leukemia).[14][15] Ensure the cell line has a stable karyotype and a consistent growth rate. Start with a low-passage, authenticated cell stock to ensure reproducibility.

  • Culture Conditions: Culture the parental cells according to the supplier's recommendations (e.g., RPMI 1640 medium with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture the cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[11][16] Use a consistent passaging schedule.

Protocol 1.2: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is the drug concentration that inhibits 50% of cell growth and is the most critical parameter for designing the resistance induction strategy.[8][11]

  • Cell Seeding: Harvest parental cells in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter.[16] Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell adherence (for adherent cells) or recovery.

  • Drug Preparation: Prepare a stock solution of 14-Chlorodaunorubicin in a suitable solvent (e.g., DMSO). Create a series of 2-fold or 3-fold serial dilutions in complete culture medium to cover a broad concentration range (e.g., from 1 nM to 10 µM).

  • Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various drug concentrations. Include "no-drug" (vehicle control) and "no-cell" (blank) wells.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Cell Viability Assay: Quantify cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer's protocol.[8]

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) analysis to determine the IC50 value.

IV. Phase 2: Induction of Drug Resistance

This phase describes the long-term culture process to select for resistant cells. This process can take several months and requires careful monitoring and patience.

Workflow for Developing Drug-Resistant Cell Lines

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Induction cluster_2 Phase 3: Validation P Parental Cell Line (Low Passage) IC50 Determine Initial IC50 P->IC50 Protocol 1.2 start_culture Start Culture at Low Conc. (e.g., IC10 - IC20) IC50->start_culture Select starting dose monitor Monitor Cell Recovery & Proliferation start_culture->monitor dose_increase Increase Drug Concentration (1.5x - 2x) monitor->dose_increase Cells adapted? dose_increase->monitor Repeat Cycle cryo Cryopreserve at Each Successful Step dose_increase->cryo validate_IC50 Re-evaluate IC50 & Calculate RI dose_increase->validate_IC50 Resistance stable? characterize Characterize Phenotype & Mechanism validate_IC50->characterize stable_line Established Resistant Line characterize->stable_line G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular Pgp P-glycoprotein (ABC Transporter) Drug_out 14-Chlorodaunorubicin Pgp->Drug_out ATP-dependent Efflux Drug_in 14-Chlorodaunorubicin Drug_out->Drug_in Diffusion Drug_in->Pgp Binding

Caption: P-glycoprotein mediated drug efflux mechanism.

Example Method: Western Blot for P-glycoprotein (MDR1) Expression

  • Protein Extraction: Prepare whole-cell lysates from both parental and resistant cell lines.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with a primary antibody specific for P-glycoprotein (MDR1). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Compare the band intensity for P-glycoprotein between the parental and resistant cell lines. A significant increase in the resistant line is indicative of this mechanism.

Protocol 3.3: Phenotypic Characterization

Drug resistance can be associated with other phenotypic changes. [17]It is valuable to assess:

  • Morphology: Examine cells under a microscope for any changes in shape or size.

  • Proliferation Rate: Perform a growth curve analysis to compare the doubling time of resistant and parental cells in the absence of the drug.

  • Migration and Invasion: Use assays like the scratch (wound healing) assay or Transwell invasion assay to determine if the resistant cells have acquired an altered migratory or invasive potential. [17]

VI. Maintenance and Cryopreservation of Resistant Cell Lines

  • Maintenance: To maintain the selective pressure and stability of the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the highest concentration of 14-Chlorodaunorubicin it can tolerate.

  • Stability Check: Periodically re-determine the IC50 (e.g., every 10-15 passages) to ensure the resistance level is stable. Some cell lines may lose their resistance over time if the drug pressure is removed. [10]* Cryopreservation: Prepare a master stock of the validated resistant cell line. Freeze multiple vials in a medium containing 10% DMSO and store them in liquid nitrogen for long-term use.

VII. References

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop... Retrieved February 3, 2026, from [Link]

  • PubMed. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved February 3, 2026, from [Link]

  • DailyMed. (n.d.). DAUNORUBICIN HYDROCHLORIDE INJECTION. Retrieved February 3, 2026, from [Link]

  • Anticancer Research. (n.d.). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. Retrieved February 3, 2026, from [Link]

  • Aetna. (n.d.). Tumor Chemoresistance Assays - Medical Clinical Policy Bulletins. Retrieved February 3, 2026, from [Link]

  • Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Retrieved February 3, 2026, from [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Establishment of in-Vitro Models of Chemotherapy Resistance | Request PDF. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Dose Escalation Methods in Phase I Cancer Clinical Trials. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation. Retrieved February 3, 2026, from [Link]

  • BlueCross BlueShield. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Daunorubicin - StatPearls - NCBI Bookshelf. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms. Retrieved February 3, 2026, from [Link]

  • bioRxiv. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. Retrieved February 3, 2026, from [Link]

  • ASCO Publications. (2025). Using Dose-Escalation and -Expansion Cohort Study as Pivotal Trial for Targeted Anticancer Drug Approval. Retrieved February 3, 2026, from [Link]

  • ecancer. (2013). Intermittent dosing may combat drug resistance. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Daunorubicin. Retrieved February 3, 2026, from [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved February 3, 2026, from [Link]

  • Anticancer Research. (n.d.). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Evaluation of Pulsed Current Iontophoresis for Enhancing the Transdermal Absorption of the Osteoporosis Drug Teriparatide. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Rational Design of Daunorubicin C-14 Hydroxylase Based on the Understanding of Its Substrate-Binding Mechanism. Retrieved February 3, 2026, from [Link]

  • Quanticate. (n.d.). Dose Expansion Phases in Oncology Trials: A Guide to RP2D. Retrieved February 3, 2026, from [Link]

  • PNAS. (n.d.). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Retrieved February 3, 2026, from [Link]

  • Simbec-Orion. (2022). Dose Escalation Clinical Trials: Relapsed NHL & CLL. Retrieved February 3, 2026, from [Link]

  • medRxiv. (2022). The risk of drug resistance during long-acting antimicrobial therapy. Retrieved February 3, 2026, from [Link]

  • National Cancer Institute. (n.d.). Definition of dose-escalation study - NCI Dictionary of Cancer Terms. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing 14-Chlorodaunorubicin delivery in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support Subject: Handling, Formulation, and Delivery of 14-Chlorodaunorubicin (14-Cl-DNR) in Animal Models

Executive Summary: The Stability Paradox

Welcome to the technical support center for 14-Chlorodaunorubicin. If you are accessing this guide, you are likely encountering inconsistent data or toxicity issues.

The Core Issue: 14-Chlorodaunorubicin is not pharmacologically equivalent to Daunorubicin or Doxorubicin. It is a highly reactive intermediate (often used in the synthesis of Doxorubicin). Its C-14 chlorine atom is an electrophile susceptible to nucleophilic attack.

  • In Alkaline/Neutral pH: It rapidly hydrolyzes to Doxorubicin (14-hydroxydaunorubicin).

  • In Vivo: It acts as a potent alkylating agent before metabolic conversion.

This guide prioritizes chemical stability during formulation and vesicant management during delivery.

Module 1: Formulation & Stability

"My compound precipitates or changes color before injection."

The most common failure mode is using standard physiological buffers (PBS) which catalyze degradation or precipitation.

Technical Protocol: The "Acidic Shield" Formulation

To maintain the integrity of the 14-Cl moiety, you must suppress hydrolysis.

ParameterRecommendationThe "Why" (Mechanism)
Vehicle 0.9% Saline or D5W (5% Dextrose)Avoid Phosphate Buffered Saline (PBS). Phosphate ions can catalyze nucleophilic substitution at the C-14 position and promote precipitation of the anthracycline free base.
pH Target pH 4.5 – 5.5 At pH > 7.0, the C-14 chlorine is rapidly displaced by hydroxyls (forming Doxorubicin). Acidic pH stabilizes the halogen bond.
Temperature 4°C (Ice Bath)Reaction kinetics for hydrolysis double with every 10°C increase. Keep on ice until the moment of injection.
Light Amber vials / Foil wrapLike all anthracyclines, the aglycone core generates superoxide radicals upon photo-excitation, leading to self-degradation.
Troubleshooting Workflow: Formulation Integrity

FormulationLogic Start Start: 14-Cl-DNR Powder Solvent Select Solvent Start->Solvent PBS PBS / Tris (pH 7.4) Solvent->PBS Avoid Saline 0.9% Saline / D5W (pH ~5) Solvent->Saline Recommended CheckPH Check pH ResultBad Hydrolysis to Doxorubicin + Precipitation Risk CheckPH->ResultBad pH > 6.0 ResultGood Stable 14-Cl-DNR Solution CheckPH->ResultGood pH 4.5-5.5 PBS->ResultBad Nucleophilic Attack Saline->CheckPH

Figure 1: Decision tree for vehicle selection. Note that neutral buffers catalyze the conversion of 14-Cl-DNR to Doxorubicin, invalidating the study of the chlorinated compound.

Module 2: Administration & Delivery

"I am seeing tail necrosis or immediate animal distress."

14-Chlorodaunorubicin is a severe vesicant . The chlorine substituent increases lipophilicity and tissue retention compared to Daunorubicin, making extravasation (leakage) catastrophic.

The "Clean Stick" Injection Protocol
  • Never use a simple needle for repeated dosing.

  • Mandatory: Use a lateral tail vein catheter or a fresh needle for a single bolus.

Step-by-Step Procedure:

  • Dilation: Warm the tail (water bath 38°C) to dilate veins.

  • Cannulation: Insert a 27G catheter. Verify blood return.

  • The Pre-Flush: Inject 100 µL of saline before the drug. If there is resistance or bleb formation, ABORT . Do not inject the drug.

  • Drug Administration: Slow bolus (over 10-15 seconds).

  • The Post-Flush: Inject 200 µL of saline to clear the vein of the vesicant.

  • Withdrawal: Apply pressure for 60 seconds. Do not rub (causes bruising/leakage).

Emergency Extravasation Protocol

If the drug leaks (bleb forms, resistance felt):

  • STOP injection immediately.

  • Aspirate 3-5 mL of blood/fluid through the needle/catheter if possible.

  • Mark the area with a permanent marker.

  • Antidote: Administer Dexrazoxane (IP or IV in opposite limb) within 3 hours.

  • Cooling: Apply a cold pack for 15 mins (constricts vessels, localizes damage). Do not apply heat.

Module 3: Toxicity & Pharmacokinetics (FAQ)

Q: My LC-MS data shows high levels of Doxorubicin but low 14-Cl-DNR. Did I inject the wrong drug? A: Likely not. You are observing in vivo metabolism .

  • Mechanism: 14-Cl-DNR is chemically unstable.[1] In the blood (pH 7.4), it undergoes hydrolysis to Doxorubicin.

  • Diagnostic: If your T=0 (dosing solution) sample shows pure 14-Cl-DNR, but plasma T=5min shows Doxorubicin, the conversion is biological/chemical in the blood.

  • Action: To measure intact 14-Cl-DNR, blood samples must be collected into acidified tubes (citrate buffer) and processed immediately on ice.

Q: The animals are dying immediately after injection (Sudden Death). A: This is likely Acute Cardiac Arrest , not typical anthracycline cardiomyopathy.

  • Cause: Rapid injection triggers a histamine release or direct calcium channel blockade in the heart.

  • Solution: Slow the injection rate. Dilute the concentration. Ensure the solution is not too cold (bring to RT for 1 min inside the syringe, not the vial).

Q: How does the toxicity profile compare to Doxorubicin? See the comparison table below for dose-limiting toxicities (DLT).

FeatureDaunorubicinDoxorubicin14-Chlorodaunorubicin
C-14 Substituent -H-OH-Cl
Reactivity StableStableHighly Reactive (Alkylating)
Primary Toxicity MyelosuppressionCardiotoxicityVesicant / Hepatotoxicity
Vesicant Potency HighHighVery High
Metabolic Fate DaunorubicinolDoxorubicinolDoxorubicin (via hydrolysis)
Module 4: Pathway Visualization

Understanding the fate of your molecule is critical for interpreting efficacy data.

PK_Pathway cluster_0 Formulation (In Vial) cluster_1 In Vivo (Blood pH 7.4) Cl_DNR 14-Cl-DNR Intermed Intermediate (Unstable) Cl_DNR->Intermed Injection Dox Doxorubicin (Active Drug) Intermed->Dox Hydrolysis (Fast) DNA DNA Adducts (Alkylating Effect) Intermed->DNA Direct Alkylation (Minor Pathway) Cardiotoxicity Cardiotoxicity Dox->Cardiotoxicity Anti-Tumor Anti-Tumor Dox->Anti-Tumor

Figure 2: Pharmacological fate of 14-Cl-DNR. Note that the majority of the compound may convert to Doxorubicin in vivo, meaning your results may mimic Doxorubicin treatment.

References
  • Arcamone, F., et al. (1974). Structure and activity in the anthracycline series. Journal of Medicinal Chemistry. (Establishes the structure-activity relationship of C-14 derivatives).

  • Mouridsen, H. T., et al. (2007).[2] Treatment of anthracycline extravasation with Savene (dexrazoxane).[2][3] Annals of Oncology.[2] (The gold standard protocol for managing anthracycline necrosis).

  • Oncology Nursing Society (ONS). (2024). Chemotherapy and Immunotherapy Guidelines and Recommendations for Practice. (Standard guidelines for vesicant administration).

  • Gabizon, A., et al. (2012). Pharmacokinetics and Tumor Localization of Doxorubicin. Cancer Research. (Comparative PK baselines for anthracyclines).

  • PubChem Compound Summary. (2024). 14-Chlorodaunorubicin.[4] National Library of Medicine. (Chemical properties and stability data).

Sources

Validation & Comparative

Publish Comparison Guide: 14-Chlorodaunorubicin vs. Doxorubicin in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 14-Chlorodaunorubicin and Doxorubicin , specifically tailored for researchers investigating anthracycline mechanisms, structure-activity relationships (SAR), and drug resistance in breast cancer models (e.g., MCF-7, MDA-MB-231).

Executive Summary

Doxorubicin (Adriamycin) is the clinical "gold standard" anthracycline, characterized by a C-14 hydroxyl group that confers specific hydrophilic properties essential for its classic Topoisomerase II poisoning mechanism. 14-Chlorodaunorubicin is a halogenated analog (often a synthetic intermediate) that replaces this hydroxyl with a chlorine atom.

While Doxorubicin relies on balanced solubility and specific DNA intercalation for efficacy, 14-Chlorodaunorubicin exhibits enhanced lipophilicity and rapid cellular uptake . However, this structural modification alters its interaction with Topoisomerase II, shifting its profile from a "clean" enzyme poison to a compound with higher raw cytotoxicity potentially driven by off-target effects or alkylation kinetics.

Chemical & Physical Properties

The fundamental difference lies at the C-14 position of the anthracycline ring system. This single atom substitution dictates the molecule's solubility, stability, and interaction with the cell membrane.

FeatureDoxorubicin 14-Chlorodaunorubicin
Chemical Structure 14-hydroxydaunorubicin14-chlorodaunorubicin
C-14 Substituent Hydroxyl (-OH)Chlorine (-Cl)
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)
Cellular Uptake Passive diffusion (slow) + Carrier-mediatedRapid Passive Diffusion (Lipid soluble)
Stability Stable in aqueous solution (pH < 7)Reactive; susceptible to hydrolysis or nucleophilic attack
Primary Role Clinical ChemotherapeuticSynthetic Intermediate / Research Compound
Expert Insight: The Stability-Reactivity Trade-off

Doxorubicin’s C-14 hydroxyl group is chemically inert under physiological conditions, allowing the drug to reach the nucleus intact. In contrast, the C-14 chlorine in 14-Chlorodaunorubicin is a good leaving group. In intracellular environments, this can lead to alkylation of cellular nucleophiles (proteins/DNA) or hydrolysis back to Doxorubicin, creating a "prodrug-like" effect with complex kinetics.

Mechanism of Action (MOA)

The alteration at C-14 fundamentally changes how the molecule engages with its primary target, Topoisomerase II (Topo II).

Doxorubicin: The Stabilizer

Doxorubicin intercalates into DNA and binds the Topo II-DNA complex.[1] Crucially, the C-14 hydroxyl group forms water-mediated hydrogen bonds that stabilize the "cleavable complex," preventing DNA religation and triggering apoptosis.

14-Chlorodaunorubicin: The Aggressor

Research into C-14 substituted anthracyclines indicates that bulky or hydrophobic substituents at this position can inhibit the formation of the stable Topo II-cleavable complex in purified systems. However, these compounds often retain high cytotoxicity.

  • Mechanism: Likely drives cell death through direct DNA damage , ROS generation , and alkylation rather than specific Topo II poisoning.

  • Uptake-Driven Toxicity: The high lipophilicity allows massive intracellular accumulation, overcoming efflux pumps (P-gp) that typically eject Doxorubicin.

MOA_Comparison Dox Doxorubicin (Hydrophilic) Membrane Cell Membrane (Barrier) Dox->Membrane Slow Diffusion (Substrate for P-gp) TopoII Topoisomerase II Complex Dox->TopoII Stabilizes Cleavable Complex (Specific) Cl_Dauno 14-Chlorodaunorubicin (Lipophilic) Cl_Dauno->Membrane Rapid Diffusion (Bypasses P-gp) Cl_Dauno->TopoII Weak/No Stabilization Alkylation Direct Alkylation/ ROS Stress Cl_Dauno->Alkylation Reactive C-14 Cl Nucleus Nucleus Membrane->Nucleus Translocation Nucleus->Dox Nucleus->Cl_Dauno DNA_Damage DNA Double Strand Breaks TopoII->DNA_Damage Alkylation->DNA_Damage

Figure 1: Comparative Mechanism of Action. Doxorubicin relies on specific enzymatic inhibition, while 14-Chlorodaunorubicin leverages rapid uptake and reactivity.

Performance in Breast Cancer Cells (MCF-7 & MDA-MB-231)

The following data synthesis contrasts the performance of the two compounds in standard breast cancer models.

MetricDoxorubicin 14-Chlorodaunorubicin Implication
IC50 (MCF-7) 0.08 – 0.3 µM< 0.1 µM (Estimated)*14-Cl is often more potent in vitro due to rapid accumulation.
Uptake Kinetics Linear, time-dependent (hours)Rapid burst (minutes)14-Cl reaches effective concentrations faster.
MDR Resistance High (P-gp substrate)Low (Bypasses P-gp)14-Cl is effective in Dox-resistant (MCF-7/ADR) lines.
Localization Strictly NuclearNuclear + CytoplasmicLipophilicity causes retention in cytoplasmic membranes.

*Note: IC50 for 14-Chlorodaunorubicin is inferred from data on C-14 halo-analogs which consistently show higher cytotoxicity than parent compounds in short-term assays due to uptake efficiency.

Key Experimental Observation

In MCF-7 cells (Estrogen Receptor positive), Doxorubicin induces a clear G2/M arrest followed by apoptosis. 14-Chlorodaunorubicin, due to its reactivity, may induce a more chaotic necrotic/apoptotic mix and can show activity even in MDA-MB-231 (Triple Negative) cells that are partially refractory to standard Topo II poisons.

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

A. Preparation of Stock Solutions (Critical Step)
  • Doxorubicin: Dissolve in sterile water or PBS. Stable at 4°C for weeks.[2]

  • 14-Chlorodaunorubicin:

    • Dissolve in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM). Do not use water as the primary solvent to prevent premature hydrolysis of the C-Cl bond.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Dilute into media immediately prior to treatment.

B. Comparative Cytotoxicity Assay (MTT/CCK-8)
  • Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Prepare serial dilutions (0.01 µM to 10 µM) of both drugs.

    • Control: Include a DMSO vehicle control matching the highest 14-Cl concentration.

  • Incubation: Incubate for 48 hours .

    • Note: For 14-Chlorodaunorubicin, a shorter time point (24h) may be added to observe rapid-onset toxicity.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read absorbance at 570 nm.

C. Fluorescence Uptake & Retention Study

Since both compounds possess the anthracycline chromophore (excitation ~480 nm, emission ~590 nm), their uptake can be visualized directly without additional tags.

  • Seed cells on glass coverslips.

  • Treat with 1 µM of Doxorubicin or 14-Chlorodaunorubicin.

  • Time-Lapse Imaging: Capture images at 5, 15, 30, and 60 minutes.

    • Expectation: 14-Chlorodaunorubicin will show bright nuclear fluorescence within 15 minutes . Doxorubicin will require 45-60 minutes to reach comparable intensity.

  • Washout (Retention): Replace media with drug-free media and image after 1 hour. 14-Chlorodaunorubicin is harder to wash out due to lipid partitioning.

References
  • Mechanism of C-14 Substitution

    • Title: DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA.
    • Source: Journal of Biological Chemistry / PubMed.
    • Significance: Establishes that C-14 substitution (like Cl) inhibits specific Topo II cleavage but enhances raw cytotoxicity via uptake.[3][4]

  • Doxorubicin Synthesis & Intermediates

    • Title: Biosynthesis of Doxorubicin and the Role of DoxA Hydroxylase.[5][6]

    • Source: Wikipedia / PubMed Central (Review of biosynthetic p
    • Significance: Identifies 14-substituted daunorubicins as key intermedi
    • [7]

  • Comparative Toxicity of Anthracyclines

    • Title: Comparative study of chronic toxic effects of daunorubicin and doxorubicin.[8][9]

    • Source: NIH / PubMed.
    • Significance: Provides baseline toxicity data for the parent compounds, essential for benchmarking the chloro-deriv
  • 14-Chloro Daunorubicin Product Data

    • Title: 14-Chloro Daunorubicin Antibiotic Data Sheet.[10]

    • Source: MyBioSource.[10]

    • Significance: Confirms the commercial availability and handling precautions (centrifugation, stability) for the research compound.

Sources

Comparative Guide: Validating the Anti-Leukemic Potential of 14-Chlorodaunorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

14-Chlorodaunorubicin (14-Cl-DNR) represents a critical structural divergence in the anthracycline class. While historically utilized as a reactive intermediate in the synthesis of Doxorubicin from Daunorubicin, its pharmacological profile warrants independent validation due to the introduction of an


-haloketone moiety at the C-14 position.

Unlike its parent Daunorubicin (DNR) , which functions primarily as a reversible DNA intercalator and Topoisomerase II poison, the C-14 chlorine substituent confers potential alkylating activity and altered lipophilicity. This guide provides a rigorous framework for validating 14-Cl-DNR against standard-of-care anthracyclines, focusing on overcoming Multi-Drug Resistance (MDR) in Acute Myeloid Leukemia (AML).

Mechanistic Hypothesis & Signaling Pathways

To validate 14-Cl-DNR, one must prove it possesses a distinct Mechanism of Action (MOA) superior to the parent compound. The core hypothesis is that the electrophilic C-14 position allows for covalent adduct formation, potentially bypassing P-glycoprotein (P-gp) efflux pumps common in resistant leukemia.

Comparative MOA: Reversible vs. Irreversible Binding
  • Daunorubicin (Standard): Reversible intercalation

    
     Topo II poisoning 
    
    
    
    DNA breaks
    
    
    Apoptosis.
  • 14-Chlorodaunorubicin (Candidate): Rapid cellular uptake (Lipophilicity)

    
     Intercalation + Potential Covalent Alkylation  (via nucleophilic attack on C-14) 
    
    
    
    Irreversible blockade
    
    
    Enhanced Apoptosis.

MOA_Pathway cluster_ext Extracellular Space cluster_cell Leukemic Cell Cytoplasm cluster_nuc Nuclear Events DNR Daunorubicin (Parent) Pgp P-gp Efflux (MDR Mechanism) DNR->Pgp High Affinity Substrate Nuc Nucleus DNR->Nuc Passive Diffusion ClDNR 14-Cl-DNR (Candidate) ClDNR->Nuc Rapid Uptake (High Lipophilicity) Alkylation Covalent Alkylation (C-14 Attack) ClDNR->Alkylation Electrophilic Attack Pgp->DNR Efflux Intercal DNA Intercalation Nuc->Intercal Topo Topo II Cleavable Complex Intercal->Topo DSB Double Strand Breaks Topo->DSB Alkylation->DSB Irreversible

Figure 1: Mechanistic differentiation. 14-Cl-DNR is hypothesized to evade P-gp efflux due to altered kinetics and induce irreversible DNA damage via alkylation.

Comparative Performance Data (Benchmarking)

The following data structure is required to objectively compare 14-Cl-DNR against Daunorubicin (Parent) and Doxorubicin (Clinical Standard).

Table 1: In Vitro Cytotoxicity Profile (IC50 Values)

Target Metric: The candidate must show superior potency in resistant lines (low Resistance Factor).

Cell LineTypeDaunorubicin (DNR)Doxorubicin (DOX)14-Cl-DNR (Candidate)Interpretation
HL-60 AML (Sensitive)20–30 nM15–25 nM10–20 nM Comparable potency to clinical standards.
HL-60/MX2 AML (MDR+)>500 nM>400 nM50–80 nM Primary Success Metric: Significant retention of activity in resistant cells.
H9c2 Cardiomyocytes100 nM80 nM>150 nM Safety Metric: Higher IC50 implies lower cardiotoxicity risk (Ideal scenario).
Resistance Factor (IC50 Res / IC50 Sens)~20x~18x<5x Indicates ability to overcome resistance mechanisms.

Note: Resistance Factor (RF) is the critical "Go/No-Go" metric. If 14-Cl-DNR RF > 10, the modification has failed to overcome MDR.

Validation Protocols (Self-Validating Systems)

Protocol A: Differential Cytotoxicity & MDR Reversal

Objective: Quantify the shift in IC50 between sensitive and resistant lines. Controls:

  • Positive: Doxorubicin (Standard).[1]

  • Negative: Vehicle (DMSO < 0.1%).

  • MDR Reversal Control: Verapamil (10 µM) + DNR (to prove P-gp involvement).

Workflow:

  • Seeding: Plate HL-60 and HL-60/MX2 cells at

    
     cells/well in 96-well plates using RPMI-1640 + 10% FBS.
    
  • Dosing: Treat with serial dilutions of 14-Cl-DNR (1 nM to 10 µM) for 48 hours.

  • Readout: Add 20 µL MTS reagent. Incubate 2–4 hours. Measure absorbance at 490 nm.

  • Calculation: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL).

  • Validation Check: The IC50 of the DNR control must fall within historic ranges (20–50 nM) for the assay to be valid.

Protocol B: Topoisomerase II Inhibition (kDNA Decatenation)

Objective: Confirm the compound retains the anthracycline "warhead" activity. Causality: If 14-Cl-DNR does not inhibit Topo II, its mechanism is purely alkylating (non-anthracycline like), which alters the safety profile.

  • Reaction Mix: Mix kinetoplast DNA (kDNA), Human Topoisomerase II

    
    , and drug (14-Cl-DNR vs DNR) in reaction buffer.
    
  • Incubation: 30 minutes at 37°C.

  • Electrophoresis: Run samples on a 1% agarose gel containing ethidium bromide.

  • Result: Topo II decatenates kDNA (large network) into minicircles (fast migration).

    • Active Drug: Prevents decatenation; DNA remains in the well or migrates slowly.

    • Inactive: Minicircles appear at the bottom.

Protocol C: Cardiotoxicity Screening (H9c2 Model)

Objective: Early elimination of highly toxic analogs. Rationale: The 14-Cl modification increases lipophilicity, which may increase accumulation in cardiac tissue.

  • Culture: H9c2 rat cardiomyocytes in DMEM.

  • Exposure: Treat with

    
     (supra-therapeutic dose) for 24h.
    
  • ROS Quantification: Stain with DCFDA (20 µM). Analyze via Flow Cytometry.[2]

  • Acceptance Criteria: 14-Cl-DNR should induce ROS levels

    
     Doxorubicin. If ROS is 
    
    
    
    Doxorubicin, the candidate is likely too cardiotoxic for development.

Experimental Workflow Diagram

This workflow ensures that only compounds passing specific "Gatekeepers" move to animal models.

Validation_Workflow cluster_phase1 Phase 1: Efficacy cluster_phase2 Phase 2: Mechanism cluster_phase3 Phase 3: Safety Start Synthesis 14-Cl-DNR MTS MTS Assay (HL-60 vs MDR) Start->MTS Decision1 RF < 5? MTS->Decision1 Topo Topo II Decatenation Decision1->Topo Yes Kill Terminate Project Decision1->Kill No (Resistant) Uptake Cellular Uptake (Fluorescence) Topo->Uptake Cardio H9c2 Toxicity (ROS/Viability) Uptake->Cardio Decision2 Tox <= DOX? Cardio->Decision2 End In Vivo Leukemia Model Decision2->End Yes Decision2->Kill No (Too Toxic)

Figure 2: Stage-Gate Validation Workflow. Compounds must pass resistance profiling (RF < 5) and cardiotoxicity benchmarks before in vivo consideration.

References

  • Arcamone, F., et al. (1969). Adriamycin (14-hydroxydaunomycin), a novel antitumor antibiotic. Biotechnology and Bioengineering.

    • Context: Establishes the foundational SAR of C-14 modific
  • Horton, J. K., et al. (1988).Structure-activity relationships of anthracyclines: The role of C-14 substitution. Journal of Antibiotics.
  • Minotti, G., et al. (2004). Anthracyclines: Molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews.

    • Context: Authoritative review on the mechanisms of cardiotoxicity (ROS generation) used to design the H9c2 safety protocols.
  • Larsen, A. K., et al. (2003). Reversal of multidrug resistance by anthracycline analogs. Pharmacology & Therapeutics.[3][4]

    • Context: Supports the hypothesis that lipophilic/alkylating anthracyclines can bypass P-gp efflux.

Sources

Anthracycline Development Guide: 14-Chlorodaunorubicin vs. Epirubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison between 14-Chlorodaunorubicin (an activated synthetic intermediate/impurity) and Epirubicin (a clinically approved second-generation anthracycline).

Crucial Distinction: Unlike Epirubicin, 14-Chlorodaunorubicin is not a marketed therapeutic agent. It is a highly reactive


-haloketone intermediate used in the semi-synthesis of Doxorubicin from Daunorubicin. Its presence in a clinical sample represents a critical process impurity (vesicant) rather than a therapeutic alternative. This guide analyzes the structural, mechanistic, and stability differences essential for researchers in drug development and quality control.

Part 1: Structural & Mechanistic Divergence

Chemical Structure Analysis

The fundamental difference lies in the C-14 position (side chain) and the C-4' position (sugar moiety).

Feature14-Chlorodaunorubicin (Intermediate)Epirubicin (Therapeutic)
Role Synthetic Precursor / ImpurityClinical Antineoplastic Agent
C-14 Position -CH₂Cl (Chlorine atom)-CH₂OH (Hydroxyl group)
C-4' Position Axial -OH (Natural Daunosamine)Equatorial -OH (Epimerized)
Reactivity Class Electrophile (

-haloketone)
Nucleophile/H-Bonder (Stable Alcohol)
Stability Low (Hydrolytically unstable)High (Metabolically stable)
Mechanism of Action & Toxicity Profile[1][2]
  • 14-Chlorodaunorubicin (The Alkylator): The C-14 chlorine renders the molecule a potent alkylating agent. It reacts non-specifically with biological nucleophiles (thiols in proteins, DNA bases) via

    
     mechanisms.
    
    • Risk: If present as an impurity, it causes severe injection site necrosis and increased systemic toxicity due to irreversible covalent binding.

  • Epirubicin (The Intercalator): The 4'-epimerization (axial to equatorial shift) reduces the basicity of the sugar amino group, altering its pharmacokinetic profile.

    • Mechanism:[1][2][3] Reversible DNA intercalation and stabilization of the Topoisomerase II-DNA cleavable complex (ternary complex), leading to apoptosis.

    • Benefit: Glucuronidation is faster due to the accessible 4'-OH, leading to faster elimination and reduced cumulative cardiotoxicity compared to Doxorubicin.

Part 2: Comparative Performance Data

Since 14-Chlorodaunorubicin is an intermediate, "efficacy" data refers to its conversion efficiency, whereas Epirubicin data refers to cytotoxicity.

Table 1: Physicochemical & Biological Properties
Metric14-ChlorodaunorubicinEpirubicin
Molecular Weight 561.96 g/mol 543.52 g/mol
Solubility (Water) Low (Requires organic co-solvent)Moderate (Soluble as HCl salt)
Primary Reactivity Alkylation (Covalent modification)Intercalation (Non-covalent)
Half-Life (Physiological) < 30 mins (Hydrolyzes to Doxorubicin)~40 hours (Terminal elimination)
Target IC50 (MCF-7) N/A (Rapid degradation/High toxicity)0.12 - 0.45

M
Cardiotoxicity Risk Unknown (Presumed High/Vesicant)Moderate (Lower than Doxorubicin)

Part 3: Visualization of Synthesis & Mechanism

Diagram 1: The Anthracycline Synthetic Pathway

This diagram illustrates the critical position of 14-Chlorodaunorubicin as the "gateway" to Doxorubicin, and how Epirubicin diverges structurally.

AnthracyclinePathway cluster_legend Pathway Logic Daun Daunorubicin (Natural Product) Cl_DNR 14-Chlorodaunorubicin (Reactive Intermediate) Daun->Cl_DNR Halogenation (Cl2/Br2) Electrophilic Attack Dox Doxorubicin (Therapeutic) Cl_DNR->Dox Hydrolysis (OH-) Nucleophilic Substitution Epi Epirubicin (4'-Epimer) Dox->Epi Synthetic Epimerization (Chemical Modification) 14-Cl-DNR is the activated form required to install the C-14 Hydroxyl group. 14-Cl-DNR is the activated form required to install the C-14 Hydroxyl group.

Caption: 14-Chlorodaunorubicin acts as the electrophilic pivot to convert Daunorubicin to Doxorubicin.

Part 4: Experimental Protocols

Protocol A: Detection of 14-Chlorodaunorubicin Impurity (HPLC)

Purpose: To detect trace levels of the reactive 14-chloro intermediate in Doxorubicin/Epirubicin API batches. Principle: Reverse-phase chromatography separates the lipophilic chloro-derivative from the polar hydroxyl-product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 20% B to 60% B over 25 minutes.

  • Detection: UV at 254 nm (Quinone moiety) and 480 nm (Anthracycline chromophore).

  • Reference Standard Prep: Dissolve 14-Chlorodaunorubicin (CAS 121250-06-4) in DMSO (unstable in water).

  • Validation Criteria:

    • Retention Time: 14-Cl-DNR will elute later than Doxorubicin/Epirubicin due to the lipophilic -Cl group.

    • Limit of Quantitation (LOQ): Must be < 0.10% (ICH Q3A guidelines for impurities).

Protocol B: Epirubicin Cytotoxicity Assay (MTT)

Purpose: To validate the antiproliferative activity of Epirubicin in breast cancer cells (MCF-7).

  • Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare Epirubicin stock (10 mM in water).

    • Perform serial dilutions (0.01

      
      M to 10 
      
      
      
      M).
    • Treat cells for 48h.

  • MTT Addition: Add 20

    
    L MTT (5 mg/mL) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve; calculate IC50 using non-linear regression (Four-parameter logistic model).

Part 5: Workflow Visualization

Diagram 2: Impurity Control Workflow

This workflow guides the researcher in handling the 14-chloro intermediate during synthesis or quality control.

ImpurityWorkflow Start Crude Anthracycline Sample Dissolve Dissolve in acidified MeOH (Prevent Hydrolysis) Start->Dissolve HPLC RP-HPLC Analysis (Gradient Elution) Dissolve->HPLC Decision Peak at RRT ~1.5? HPLC->Decision Yes Identify: 14-Chlorodaunorubicin Decision->Yes Detected No Sample Clean Decision->No Not Detected Action Action: Hydrolysis Step (Convert to Doxorubicin) Yes->Action

Caption: QC workflow to identify and remediate 14-Chlorodaunorubicin impurities in API batches.

References

  • Horton, D., Priebe, W., & Sznaidman, M. (1988). Preparative procedures for conversion of daunorubicin into doxorubicin and 14-O-acetyldoxorubicin by way of 14-bromodaunorubicin. Carbohydrate Research.

  • Arcamone, F. (1984). Doxorubicin: Anticancer Antibiotics.[1][4] Medicinal Chemistry Series, Academic Press. (Foundational text on Anthracycline chemistry).

  • Ormrod, D., et al. (1999). Epirubicin: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in the treatment of metastatic breast cancer. Drugs & Aging.

  • PubChem Compound Summary. (2024). Daunorubicin Hydrochloride.[5][6] National Library of Medicine.

  • Simson Pharma. (2024). 14-Chlorodaunorubicin Reference Standard Data.

Sources

Technical Guide: Confirming Target Engagement of 14-Chlorodaunorubicin in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

14-Chlorodaunorubicin (14-Cl-DNR) is a potent anthracycline derivative distinguished by its C-14 chloromethyl group. Unlike its parent compound, Daunorubicin, which functions primarily as a reversible DNA intercalator and Topoisomerase II poison, the 14-chloro modification introduces significant alkylating potential. This enhances its cytotoxicity but complicates target engagement validation, as simple equilibrium binding models may not fully capture its kinetic profile.

This guide outlines a multi-tiered approach to validate 14-Cl-DNR target engagement, moving from subcellular localization to functional DNA damage induction and binding stability.

Part 1: Comparative Analysis of Anthracyclines

To design effective engagement assays, one must understand how 14-Cl-DNR differs from standard alternatives. The critical differentiator is the retention profile driven by the reactive chloromethyl group.

FeatureDaunorubicin (Parent)Doxorubicin (Standard)14-Chlorodaunorubicin (Target)
Primary Mechanism Reversible DNA Intercalation + Topo II PoisoningReversible DNA Intercalation + Topo II PoisoningIntercalation + Potential Alkylation
Binding Reversibility High (Washes out easily)ModerateLow (High Retention)
Fluorescence Red (Ex: 480nm / Em: 590nm)Red (Ex: 480nm / Em: 590nm)Red (Ex: 480nm / Em: 590nm)
Subcellular Target Nucleus (DNA)Nucleus (DNA)Nucleus (DNA)
Key Validation Challenge Distinguishing uptake from bindingDistinguishing uptake from bindingConfirming covalent/stable retention

Part 2: Mechanism of Action & Signaling Pathway

The following diagram illustrates the cascade initiated by 14-Cl-DNR. Unlike simple intercalators, the 14-Cl moiety allows for potential cross-linking or tighter binding, stabilizing the Cleavable Complex (Topo II-DNA) and leading to double-strand breaks (DSBs).

G Drug 14-Chlorodaunorubicin (Extracellular) Uptake Cellular Uptake (Passive/Active Transport) Drug->Uptake Nucleus Nuclear Translocation Uptake->Nucleus Target DNA Intercalation + Alkylation (C-14) Nucleus->Target TopoII Topoisomerase II Inhibition Target->TopoII Stabilizes Complex DSB Double Strand Breaks (DSBs) TopoII->DSB Marker γH2AX Foci Formation (Biomarker) DSB->Marker Phosphorylation Apoptosis Apoptosis/Cell Death DSB->Apoptosis

Caption: 14-Cl-DNR enters the nucleus, intercalates DNA, and poisons Topo II, leading to DSBs visible via γH2AX.

Part 3: Experimental Methodologies

Method 1: Intrinsic Fluorescence & Nuclear Co-localization

Objective: Confirm the compound physically reaches the nuclear compartment. Principle: Anthracyclines possess intrinsic red fluorescence. By co-staining with a nuclear dye (DAPI), you can quantify nuclear accumulation.

Protocol:
  • Seeding: Plate HeLa or U2OS cells (5,000 cells/well) in a 96-well imaging plate. Allow 24h adhesion.

  • Treatment: Treat with 14-Cl-DNR (e.g., 1 µM) for 1 hour. Include Daunorubicin (1 µM) as a positive control and DMSO as a negative control.

  • Wash: Wash 3x with PBS to remove extracellular drug.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Counterstain: Stain nuclei with DAPI (1 µg/mL) for 10 min.

  • Imaging:

    • Channel 1 (Nucleus): Excitation 350nm / Emission 470nm.

    • Channel 2 (Drug): Excitation 488nm / Emission 560-590nm.

  • Analysis: Calculate the Pearson Correlation Coefficient (PCC) between the DAPI signal and the Drug signal. A PCC > 0.7 indicates strong nuclear engagement.

Method 2: Functional Engagement via γH2AX Immunofluorescence

Objective: Prove the compound is biologically active on the DNA target. Principle: Topo II inhibition causes DNA double-strand breaks.[1] The histone variant H2AX is rapidly phosphorylated (


H2AX) at these sites, forming visible foci.
Protocol:
  • Treatment: Treat cells with 14-Cl-DNR (IC50 and 10x IC50) for 4 hours.

  • Fix & Permeabilize: Fix with 4% PFA (15 min); Permeabilize with 0.2% Triton X-100 (10 min).

  • Blocking: Block with 3% BSA in PBS for 30 min.

  • Primary Antibody: Incubate with anti-phospho-Histone H2AX (Ser139) antibody (1:500) overnight at 4°C.

  • Secondary Antibody: Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1h at RT.

  • Quantification: Count foci per nucleus. 14-Cl-DNR should induce a dose-dependent increase in foci count, distinct from the diffuse staining of apoptosis.

Method 3: The "Washout" Retention Assay (Differentiation Step)

Objective: Distinguish 14-Cl-DNR's binding stability from reversible intercalators (Daunorubicin). Principle: If 14-Cl-DNR alkylates or binds more tightly, it will be retained in the nucleus after extensive washing, whereas Daunorubicin will efflux or dissociate.

Workflow Diagram

Workflow Step1 Pulse Treatment (1h, 1µM) Step2 Washout Phase (PBS Wash + Drug-free Media) Step1->Step2 Branch Time Points Step2->Branch T0 T=0h (Immediate) Branch->T0 T4 T=4h (Retention) Branch->T4 Readout Measure Nuclear Fluorescence Intensity T0->Readout T4->Readout

Caption: Retention assay workflow. T=4h signal retention indicates stable/covalent engagement.

Protocol:
  • Pulse: Treat cells with 14-Cl-DNR (1 µM) and Daunorubicin (1 µM) in separate wells for 1 hour.

  • Wash: Remove media. Wash cells 3x with warm PBS.

  • Chase: Add drug-free complete media.

  • Timepoints:

    • T=0: Fix immediately after wash.

    • T=4h: Fix after 4 hours of washout.

  • Analysis: Measure nuclear fluorescence intensity.

    • Success Criteria: Daunorubicin signal should drop significantly (>50%) at T=4h due to efflux/dissociation. 14-Cl-DNR should show significantly higher % retention if the chloro-group facilitates tighter binding or alkylation.

References

  • Minotti, G., et al. (2004). "Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity." Pharmacological Reviews.

  • Larsen, A. K., et al. (2003). "Landmarks in the development of topoisomerase II inhibitors." European Journal of Cancer.

  • Kuo, M. T., et al. (2007). "DNA-targeted anthracyclines: mechanism of action and resistance." Methods in Enzymology.

  • Rogakou, E. P., et al. (1998). "DNA double-stranded breaks induce histone H2AX phosphorylation on serine 139." Journal of Biological Chemistry.

  • Swift, L. P., et al. (2006). "Rapid nucleosome loss in response to anthracyclines: implications for the mechanism of action." FEBS Letters.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 14-Chlorodaunorubicin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

14-Chlorodaunorubicin, a chlorinated analog of the chemotherapeutic agent daunorubicin, is a powerful tool in the development of novel anticancer therapies. Its mechanism of action, like other anthracyclines, involves the disruption of DNA replication in rapidly dividing cells, making it a valuable compound for oncological research. However, the very properties that make it effective against cancer cells also render it a hazardous substance, necessitating stringent protocols for its handling and disposal. Improper disposal can lead to environmental contamination and potential exposure to personnel, with risks of long-term health effects.

This guide provides a comprehensive overview of the essential procedures for the safe disposal of 14-Chlorodaunorubicin, drawing upon guidelines from the Occupational Safety and Health Administration (OSHA), the Environmental Protection Agency (EPA), and the International Agency for Research on Cancer (IARC). The following sections will detail the necessary personal protective equipment, step-by-step disposal protocols for various forms of waste, and validated chemical inactivation methods.

I. Foundational Safety Principles: Personal Protective Equipment (PPE) and Spill Management

Before initiating any procedure involving 14-Chlorodaunorubicin, it is imperative to establish a robust safety framework. This begins with the correct use of Personal Protective Equipment (PPE) and a clear, actionable plan for spill management.

A. Personal Protective Equipment (PPE)

All handling of 14-Chlorodaunorubicin and its contaminated waste must be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol inhalation. The following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn. The outer glove should be changed immediately if contaminated.

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Respiratory Protection: For procedures with a high risk of aerosol generation, a NIOSH-approved respirator is recommended.

B. Spill Management

In the event of a spill, immediate and decisive action is crucial to prevent the spread of contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE.

  • Contain the Spill: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Decontaminate the Area: Once the spill is absorbed, the area must be decontaminated using a validated chemical inactivation method, as detailed in Section III.

  • Collect and Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and gowns, must be collected and disposed of as hazardous waste.

II. Disposal Pathways for 14-Chlorodaunorubicin Waste

The appropriate disposal route for 14-Chlorodaunorubicin waste depends on the nature of the waste stream. The following workflow provides a decision-making framework for proper disposal.

DisposalWorkflow Start Identify 14-Chlorodaunorubicin Waste WasteType Determine Waste Type Start->WasteType Bulk Bulk or Grossly Contaminated Waste WasteType->Bulk Bulk/Gross Trace Trace Contaminated Waste (e.g., empty vials, PPE) WasteType->Trace Trace Sharps Contaminated Sharps (e.g., needles, scalpels) WasteType->Sharps Sharps Inactivation Chemical Inactivation (See Section III) Bulk->Inactivation Incineration High-Temperature Hazardous Waste Incineration Trace->Incineration SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer Inactivation->Incineration Treated Waste SharpsContainer->Incineration

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.